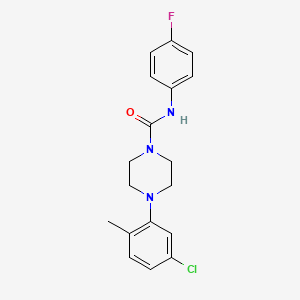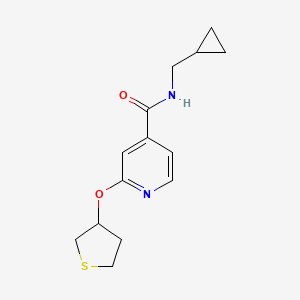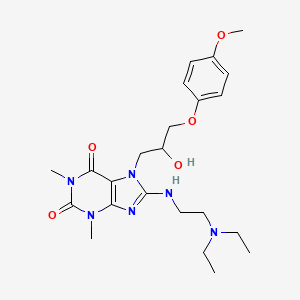
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide (CMPFPC) is a novel aromatic amide compound. It is a member of the piperazine family, which is known for its broad range of biological activities. CMPFPC is of particular interest due to its potential applications in scientific research and drug development.
作用機序
The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is not yet fully understood. However, it is believed to interact with the 5-HT2A receptor, which is involved in many physiological processes, including the regulation of mood, sleep, and appetite. Additionally, it is thought to interact with the G-protein coupled receptor, which is involved in signal transduction pathways and is involved in many different physiological processes.
Biochemical and Physiological Effects
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have found that it has anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of cancer cells. In vivo studies have also found that it has anti-inflammatory and anti-cancer properties, as well as the ability to reduce the levels of certain hormones, such as cortisol and adrenaline.
実験室実験の利点と制限
The use of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it has been found to be relatively safe and non-toxic. Additionally, it is highly soluble in aqueous solutions, making it easy to work with. The main limitation of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is that its mechanism of action is still not fully understood, and further research is needed to elucidate its effects.
将来の方向性
There are several potential future directions for the study of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. These include further research into its mechanism of action, its effects on other biological systems, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its ability to modulate the activity of other drugs, and its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an adjuvant therapy in combination with other drugs.
合成法
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide can be synthesized via a series of reactions. The starting material is 5-chloro-2-methylphenyl piperazine (CMPP), which can be obtained by reacting 2-methylphenylmagnesium bromide with 5-chloropiperazine. The CMPP is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the desired product. The reaction is conducted at room temperature and a yield of approximately 70% can be achieved.
科学的研究の応用
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and chemical biology. It has been found to be active in vitro against several types of cancer cells, including breast, colorectal, and prostate cancer cells. Additionally, it has been used in the development of novel anti-inflammatory drugs and as a tool for studying the mechanisms of action of other drugs.
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMWWAVAJOURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)

![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2461578.png)
![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)

![Tert-butyl N-[[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2461582.png)
![N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide](/img/structure/B2461585.png)